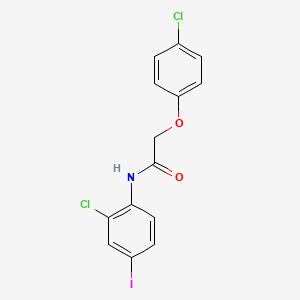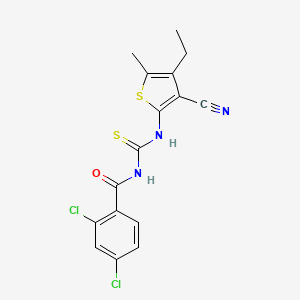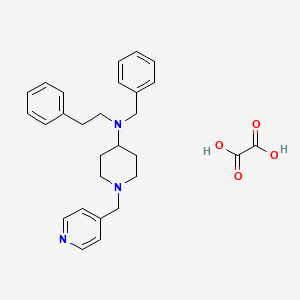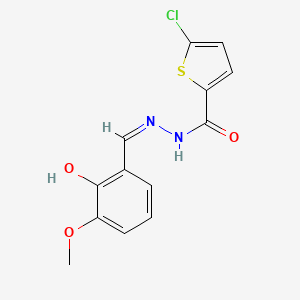![molecular formula C24H22F2N2O2 B5995894 {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE](/img/structure/B5995894.png)
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE is a complex organic compound with the molecular formula C24H22F2N2O2 It features a piperazine ring substituted with a benzyloxyphenyl group and a difluorophenyl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reductive amination of a precursor compound with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures the formation of the desired piperazine derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the methanone moiety produces alcohol derivatives.
科学的研究の応用
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Biological Studies: The compound is used in molecular modeling and docking studies to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release . This interaction can result in various pharmacological effects, such as antimicrobial activity.
類似化合物との比較
Similar Compounds
{4-[4-(Benzyloxy)phenyl]-1-piperazinyl}(2-chloro-6-fluorophenyl)methanone: This compound has a similar structure but with a chloro and fluoro substitution instead of difluoro.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
The uniqueness of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and difluorophenyl groups enhances its potential for diverse applications in medicinal chemistry and industrial synthesis.
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-21-7-4-8-22(26)23(21)24(29)28-15-13-27(14-16-28)19-9-11-20(12-10-19)30-17-18-5-2-1-3-6-18/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGZPVWMQNWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-benzyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5995824.png)
![2-[4-(3-ethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5995843.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5995846.png)
![2-[(3-methoxyphenyl)amino]-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]butanamide](/img/structure/B5995850.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B5995856.png)
![N-(4-ethoxyphenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5995862.png)


![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3-chloro-2-pyridinyl)-4-piperidinyl]propanamide](/img/structure/B5995866.png)
![Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B5995873.png)
![N-(2-methoxy-2-methylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5995880.png)

